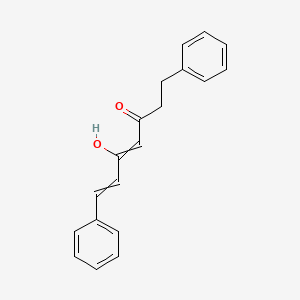
1,7-Diphenyl-5-hydroxy-4,6-heptadien-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is an organic compound known for its unique structure and potential applications in various fields. This compound features a hepta-4,6-dien-3-one backbone with hydroxy and diphenyl substituents, making it an interesting subject for chemical research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one typically involves the following steps:
Aldol Condensation: The initial step involves the aldol condensation of benzaldehyde with acetone to form 1,5-diphenylpent-1-en-3-one.
Hydroxylation: The next step is the hydroxylation of the intermediate product to introduce the hydroxy group at the 5th position.
Isomerization: The final step involves the isomerization of the double bonds to achieve the (4Z,6E) configuration.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can also be employed to scale up the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds and carbonyl group can be reduced to form saturated compounds.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-oxo-1,7-diphenylhepta-4,6-dien-3-one.
Reduction: Formation of 5-hydroxy-1,7-diphenylheptane.
Substitution: Formation of halogenated derivatives of the compound.
Wissenschaftliche Forschungsanwendungen
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.
Wirkmechanismus
The mechanism of action of (4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy group can form hydrogen bonds with active sites, while the phenyl groups can engage in π-π interactions. These interactions can modulate the activity of biological pathways, leading to various effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one: Unique due to its specific double bond configuration and hydroxy substitution.
1,7-Diphenylhepta-4,6-dien-3-one: Lacks the hydroxy group, resulting in different chemical properties.
5-Hydroxy-1,7-diphenylheptane: Saturated version with different reactivity.
Uniqueness
(4Z,6E)-5-Hydroxy-1,7-diphenylhepta-4,6-dien-3-one is unique due to its specific (4Z,6E) configuration, which imparts distinct stereochemical properties and reactivity compared to its analogs. This configuration can influence its interaction with biological targets and its overall chemical behavior.
Eigenschaften
Molekularformel |
C19H18O2 |
|---|---|
Molekulargewicht |
278.3 g/mol |
IUPAC-Name |
5-hydroxy-1,7-diphenylhepta-4,6-dien-3-one |
InChI |
InChI=1S/C19H18O2/c20-18(13-11-16-7-3-1-4-8-16)15-19(21)14-12-17-9-5-2-6-10-17/h1-11,13,15,20H,12,14H2 |
InChI-Schlüssel |
MJCANANSGRMBIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)CCC(=O)C=C(C=CC2=CC=CC=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


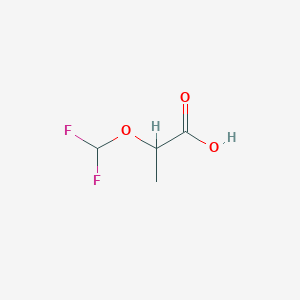
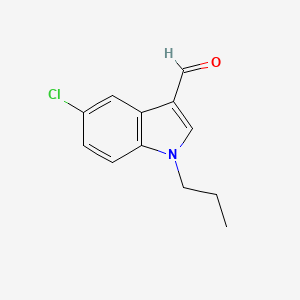

![1,11,13-Trihydroxy-10-(hydroxymethyl)-3,6,6,14-tetramethyltricyclo[10.3.0.05,7]pentadeca-3,9-dien-2-one](/img/structure/B12432442.png)
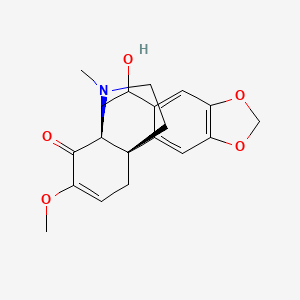
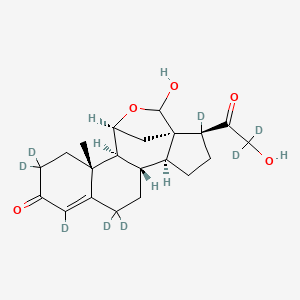
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19E,21E)-30-[4-(dimethylamino)piperidin-1-yl]-2,6,15,17-tetrahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-23,32,37-trioxo-8,27,38-trioxa-24,34-diazahexacyclo[23.11.1.14,7.05,36.026,35.028,33]octatriaconta-1,3,5,9,19,21,25,28,30,33,35-undecaen-13-yl] acetate](/img/structure/B12432469.png)
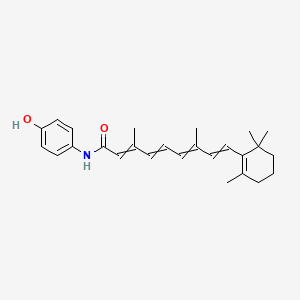
![2-Isobutyl-6-methyl-1H-benzo[d]imidazole](/img/structure/B12432481.png)
![7,12-Methano-4H,12aH-pyrano[4,3-b][1]benzoxocin-8-glycolic acid, 4beta-(3-furyl)-1,2,4a,5,6,7beta,7a,8alpha,9,10,11,11aalpha-dodecahydro-4abeta,7abeta,9,9-tetramethyl-13-methylene-2,10-dioxo-, methyl ester, acetate (8CI); 6-Acetoxyangolensic acid methyl ester](/img/structure/B12432489.png)
![N-{5-Acetyl-6-[2-(dimethylamino)ethenyl]-2-oxopyran-3-YL}-4-methylbenzamide](/img/structure/B12432497.png)
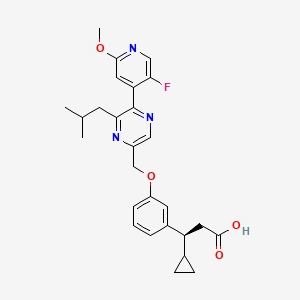
![1-Oxo-2-azaspiro[4.5]decane-3-carboxylic acid](/img/structure/B12432516.png)
![3-methyl-2-[(1E)-2-nitroethenyl]thiophene](/img/structure/B12432521.png)
